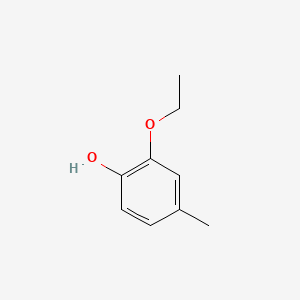

2-Ethoxy-4-methylphenol

描述

Significance and Research Context of Ethoxyphenolic Compounds

Ethoxyphenolic compounds, a class of molecules characterized by the presence of both an ethoxy group and a phenolic hydroxyl group on an aromatic ring, hold considerable importance in diverse areas of chemical research. Their structural features often lead to desirable properties such as antioxidant and antimicrobial activities. ontosight.aicymitquimica.com These characteristics make them relevant in fields ranging from the development of new pharmaceuticals to the formulation of consumer products like cosmetics and fragrances. ontosight.ainih.gov The study of ethoxyphenolic compounds provides a platform for understanding structure-activity relationships, where slight modifications to the molecular structure can lead to significant changes in their biological and chemical behavior. This makes them attractive models for designing new molecules with specific functionalities.

Overview of Scholarly Investigations Pertaining to 2-Ethoxy-4-methylphenol and its Analogues

Scholarly research on this compound has illuminated its chemical properties and potential applications. It is recognized for its pleasant, powerful vanilla-like aroma, which has led to its use as a fragrance ingredient. ontosight.aifragranceconservatory.com Some studies have explored its synthesis, for instance, through the catalytic reduction of ethylvanillin. googleapis.com

Investigations into analogues of this compound are also prevalent. For example, research into other o-alkoxyphenols is driven by the desire to find stable and effective alternatives to vanillin (B372448) in fragrance compositions. google.com The synthesis and characterization of Schiff base derivatives of ethoxyphenols have also been a focus, with studies examining their molecular structure and potential for applications in materials science, such as in nonlinear optics. tandfonline.comresearchgate.netresearchgate.net These studies often involve advanced analytical techniques and theoretical calculations to understand the electronic and structural properties of these molecules. tandfonline.comresearchgate.netresearchgate.net

Current Research Frontiers and Unaddressed Questions

Despite the existing body of research, several frontiers and unanswered questions remain regarding this compound and its analogues. A key area of ongoing investigation is the development of more efficient and sustainable synthesis methods. Furthermore, while the antioxidant properties of phenolic compounds are well-known, a deeper understanding of the specific mechanisms of action for this compound could unlock new applications. cymitquimica.com

The exploration of its biological activities is another active research area. While it is used in some medicinal products due to its antimicrobial properties, further studies are needed to fully characterize its spectrum of activity and potential therapeutic applications. ontosight.ai Additionally, the sensory properties of this compound and its analogues continue to be of interest, with research aiming to correlate specific structural features with distinct aroma profiles. google.com The long-term stability and potential degradation pathways of this compound in various product formulations also present an area for further scientific inquiry.

| Property | Value | Source |

| Chemical Formula | C9H12O2 | ontosight.ainih.govnist.gov |

| Molecular Weight | 152.19 g/mol | nih.govnist.gov |

| CAS Number | 2563-07-7 | nih.govnist.gov |

| Appearance | Colorless to pale yellow liquid or solid | cymitquimica.com |

| Solubility | Moderately soluble in organic solvents, limited solubility in water | cymitquimica.com |

| IUPAC Name | This compound | nih.govnist.gov |

Structure

3D Structure

属性

IUPAC Name |

2-ethoxy-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-11-9-6-7(2)4-5-8(9)10/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQBCCVEOIYNDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062523 | |

| Record name | Phenol, 2-ethoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2563-07-7 | |

| Record name | 2-Ethoxy-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2563-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-ethoxy-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002563077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-ethoxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-ethoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 2-ethoxy-4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 2-ethoxy-4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHOXY-4-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GZN7D5PRC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Elucidation of 2 Ethoxy 4 Methylphenol and Its Derivatives

Established Synthetic Pathways for 2-Ethoxy-4-methylphenol

The synthesis of this compound, an aromatic ether, is primarily achieved through modifications of classical ether synthesis routes. The most common and industrially relevant method is the Williamson ether synthesis, which involves the reaction of a corresponding phenoxide with an ethylating agent. Specifically, the synthesis would start from 4-methylcatechol (B155104) (4-methyl-1,2-dihydroxybenzene). The more acidic phenolic hydroxyl group at position 1 is selectively deprotonated with a base like sodium hydroxide (B78521) (NaOH) to form a sodium phenoxide intermediate. This nucleophilic phenoxide then attacks an electrophilic ethyl source, such as ethyl bromide or diethyl sulfate (B86663), via a bimolecular nucleophilic substitution (SN2) mechanism to form the target ether, this compound. youtube.comwikipedia.org A similar process has been described for the preparation of the related compound 2-ethoxyphenol (B1204887) from pyrocatechol (B87986) and diethyl sulfate in a toluene (B28343) and aqueous sodium hydroxide mixture. tdcommons.org

The choice of reactants is crucial for the success of the Williamson synthesis. The reaction favors primary alkyl halides, as secondary and tertiary halides are more prone to undergo elimination reactions as a competing pathway. wikipedia.orglearncbse.inmasterorganicchemistry.com

The synthesis of phenolic compounds and their ether derivatives is fundamental in organic chemistry, with numerous established methodologies.

Synthesis of Substituted Phenols: Substituted phenols like 4-methylphenol (p-cresol) can be synthesized from readily available precursors. For instance, 4-methylphenol can be prepared from toluene, although direct methods often yield a mixture of ortho and para isomers. study.com More controlled syntheses often involve multi-step sequences, such as the sulfonation of toluene followed by alkali fusion.

Synthesis of Phenolic Ethers: Beyond the Williamson ether synthesis, several other methods are employed to create the C-O bond of an aryl ether.

Acid-Catalyzed Condensation: Phenolic ethers can be formed through the acid-catalyzed condensation of a phenol (B47542) and an alcohol. wikipedia.org This method, however, can be limited by competing side reactions, such as the self-condensation of the alcohol to form a symmetric ether. wikipedia.orgmasterorganicchemistry.com For example, reacting phenol with ethanol (B145695) in a strong acidic medium at elevated temperatures can yield phenetole (B1680304) (phenyl ethyl ether). oup.com

Ullmann Condensation: For the synthesis of bis-aryl ethers, where the Williamson synthesis is not applicable, the Ullmann condensation is used. This reaction involves coupling an aryl halide with a phenol in the presence of a copper-based catalyst. wikipedia.org

Palladium-Catalyzed Etherification: Modern methods often utilize transition metal catalysis. Palladium-catalyzed cross-coupling reactions between an alcohol/alkoxide and an aryl halide or triflate provide a general and mild route to a wide range of aryl ethers. frontiersin.orggoogle.com These reactions typically proceed in the presence of a suitable base and a phosphine (B1218219) ligand to support the palladium catalyst. google.com

| Method | Reactants | Typical Catalyst/Reagent | Key Features |

|---|---|---|---|

| Williamson Ether Synthesis | Phenoxide + Alkyl Halide | Strong Base (e.g., NaOH, NaH) | Versatile, common for symmetrical and asymmetrical ethers; best with primary alkyl halides. wikipedia.org |

| Acid-Catalyzed Condensation | Phenol + Alcohol | Strong Acid (e.g., H₂SO₄, HCl) | Direct method, but can have competing side reactions. wikipedia.orgoup.com |

| Ullmann Condensation | Phenol + Aryl Halide | Copper-based catalyst (e.g., CuO) | Used for synthesizing bis-aryl ethers. wikipedia.org |

| Palladium-Catalyzed Coupling | Phenol/Alcohol + Aryl Halide | Palladium complex + Ligand + Base | Proceeds under mild conditions with high yields. google.com |

Catalysis in this compound Derivatization

Catalysis is pivotal for the selective functionalization of this compound and its derivatives, enabling the introduction of new functional groups to modify its chemical properties. These catalytic transformations can be broadly categorized into homogeneous and heterogeneous systems.

Homogeneous catalysts, which are soluble in the reaction medium, offer high selectivity and activity under mild conditions. For derivatizing phenols, transition metal complexes containing palladium, nickel, or ruthenium are commonly used. google.comnih.gov

A prominent example is the palladium-catalyzed cross-coupling reaction. The mechanism for aryl ether synthesis via this route is thought to involve a catalytic cycle: google.com

Oxidative Addition: A low-valent palladium(0) complex reacts with an aryl halide (if the phenol is being arylated) or a derivative of the phenol, inserting into the carbon-halogen bond to form a Pd(II) intermediate.

Reaction with Alcohol/Base: In the presence of a base, the phenolic hydroxyl group is deprotonated, and the resulting phenoxide coordinates to the palladium center.

Reductive Elimination: The final step involves the formation of the new C-O bond of the ether product and the regeneration of the active Pd(0) catalyst, which can then enter a new cycle. google.com

Zirconium and hafnium complexes have also been shown to act as durable homogeneous catalysts in the reductive etherification of related aromatic aldehydes, operating through a proposed Meerwein-Ponndorf-Verley (MPV) reduction followed by an etherification cascade. osti.gov

| Catalyst Type | Reaction | Example | Mechanistic Steps |

|---|---|---|---|

| Palladium Complexes | C-O Cross-Coupling | Pd₂(dba)₃ with phosphine ligands | Oxidative addition, reductive elimination. google.com |

| Nickel Complexes | C-O Cross-Coupling | Ni(0) with phosphite (B83602) ligands | Similar to palladium-catalyzed reactions. organic-chemistry.org |

| Ruthenium Complexes | Reductive Etherification | Cationic Ru-H complexes | Reductive coupling of carbonyls with alcohols. nih.gov |

| Zirconium/Hafnium Complexes | Reductive Etherification | Zr/Hf isopropoxides | MPV reduction followed by etherification. osti.gov |

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas phase reaction. wikipedia.org This offers significant practical advantages, including ease of separation from the product mixture and the potential for catalyst recycling, aligning with the principles of green chemistry. nih.gov

Metal nanoparticles have emerged as highly effective heterogeneous catalysts due to their high surface-area-to-volume ratio, which can lead to enhanced catalytic activity. wikipedia.orgnih.gov Various metal nanoparticles, including palladium (Pd), nickel (Ni), ruthenium (Ru), and rhodium (Rh), are used in a range of organic transformations. researchgate.netwalshmedicalmedia.com They are often supported on inert materials like silica, alumina, or carbon to improve stability and prevent agglomeration. tandfonline.com

For the derivatization of phenolic compounds, nanoparticle catalysts are active in reactions such as:

Hydrogenation: Palladium or nickel nanoparticles can be used for the hydrogenation of aromatic rings or other functional groups. tandfonline.com

Coupling Reactions: Palladium nanoparticles are efficient catalysts for C-C bond-forming reactions like the Suzuki and Heck couplings, which can be used to add alkyl or aryl substituents to the phenolic ring. wikipedia.org

Dehalogenation: Rhodium nanoparticles have been shown to catalyze the dehalogenation of aromatic compounds. wikipedia.org

| Nanoparticle Material | Support | Catalytic Application | Reference |

|---|---|---|---|

| Palladium (Pd) | Silica, Carbon | Hydrogenation, C-C Coupling (Suzuki, Heck) | wikipedia.orgtandfonline.com |

| Nickel (Ni) | Ferrite | Hydrogenation | tandfonline.com |

| Ruthenium (Ru) | - | Hydrogenation | wikipedia.org |

| Rhodium (Rh) | Modified SiO₂ | Hydrogenation, Dehalogenation | wikipedia.orgwalshmedicalmedia.com |

The aerobic oxidation of phenols, using molecular oxygen or air as the ultimate oxidant, is a crucial transformation in both biological and synthetic chemistry. researchgate.net These reactions are often catalyzed by transition metals, with copper being particularly prominent. researchgate.netrsc.org The oxidation of phenols can be chemo- and regioselective, but controlling the outcome is a significant challenge. nih.govacs.org

Depending on the catalyst system and reaction conditions (ligand, temperature, solvent), the copper-catalyzed aerobic oxidation of phenols can selectively yield different products: nih.gov

ortho-Quinones: Resulting from the ortho-oxygenation of the phenol ring.

Biphenols: Formed via oxidative C-C coupling of two phenol molecules.

Poly(phenylene oxides): Generated through oxidative polymerization. researchgate.net

The ability to control the reaction pathway by tuning the catalyst and conditions represents a key advance in the field. nih.govacs.org The mechanism of these oxidations can be complex, and in some cases, is proposed to involve a rate-limiting hydrogen atom transfer (HAT) from the phenolic hydroxyl group to a cupric-superoxo complex. acs.org

Reaction Mechanisms in Functionalization

The functionalization of this compound is governed by the reactivity of its two primary sites: the phenolic hydroxyl group and the electron-rich aromatic ring. The interplay of the hydroxyl (-OH), ethoxy (-OC₂H₅), and methyl (-CH₃) substituents dictates the regioselectivity of these reactions.

Reactions at the Aromatic Ring: The hydroxyl group is a powerful activating group in electrophilic aromatic substitution, strongly directing incoming electrophiles to the ortho and para positions. youtube.com The ethoxy group is also a strong ortho, para-director, while the methyl group is a weaker ortho, para-director.

In this compound, the positions relative to the hydroxyl group are:

ortho-position: Substituted with an ethoxy group.

para-position: Substituted with a methyl group.

Therefore, the directing effects of the hydroxyl and ethoxy groups are synergistic. The only unsubstituted position ortho to the strongly activating hydroxyl group (position 6) is the most likely site for further electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts alkylation.

Direct C-H Functionalization: Modern synthetic methods have focused on the direct C–H functionalization of free phenols, which avoids the need for pre-functionalized starting materials. nih.govresearchgate.net These reactions often employ transition metal catalysts (e.g., copper, palladium, rhodium) where the phenolic hydroxyl group can act as an internal directing group, guiding the catalyst to activate a nearby C-H bond, typically at the ortho position. nih.gov This strategy presents a highly atom-economical approach to synthesizing complex substituted phenols. researchgate.net A proposed mechanism for a copper-catalyzed aminomethylation, for instance, involves the nucleophilic attack by the ortho-phenol carbon on an iminium ion intermediate. nih.gov

Reactions at the Hydroxyl Group: The hydroxyl group itself is a key functional handle. It can be further etherified or esterified to produce a wide range of derivatives. Its acidic nature allows for deprotonation to form a phenoxide, which is a potent nucleophile for reactions like the Williamson ether synthesis. gordon.edu

Benzylic C(sp³)–H Oxyfunctionalization Mechanisms

The selective oxidation of the benzylic methyl group in this compound to a hydroxymethyl or formyl group is a key transformation for introducing further molecular complexity. This C(sp³)–H oxyfunctionalization is a challenging yet valuable reaction in organic synthesis. The reactivity of the benzylic position is enhanced due to the resonance stabilization of the intermediate benzylic radical or cation. cbseacademic.nic.in

The mechanism for this transformation, particularly when using metal catalysts, typically proceeds through a radical pathway. For the analogous compound, p-cresol (B1678582), catalytic air oxidation in the presence of cobalt or manganese complexes has been studied. researchgate.net The process is believed to be initiated by the formation of a phenoxy radical, which then influences the reactivity of the para-methyl group. researchgate.net However, a more direct pathway involves the generation of a benzylic radical through hydrogen atom abstraction.

A common mechanistic cycle using a transition metal catalyst (e.g., Cu(II) or Co(II)) and an oxidant like tert-butyl hydroperoxide (t-BHP) can be described as follows:

Initiation: The metal catalyst reacts with the hydroperoxide to generate tert-butoxy (B1229062) and tert-butylperoxy radicals. semanticscholar.orgmdpi.com

Hydrogen Atom Abstraction (HAT): A reactive tert-butoxy radical abstracts a hydrogen atom from the benzylic methyl group of this compound, forming a resonance-stabilized benzylic radical. masterorganicchemistry.com

Oxygenation: The benzylic radical can then react with molecular oxygen (if present) to form a peroxyl radical, or it can be trapped by other oxygen-containing species in the reaction mixture.

Product Formation: The peroxy species can undergo further reactions, often involving the catalyst, to yield the corresponding benzyl (B1604629) alcohol, 2-ethoxy-4-(hydroxymethyl)phenol, which can be further oxidized to the aldehyde, 2-ethoxy-4-formylphenol, under the reaction conditions. tandfonline.com

The synthesis of 2-ethoxy-4-(hydroxymethyl)phenol is a known transformation, confirming the viability of this oxyfunctionalization. tdcommons.orgthegoodscentscompany.com The choice of catalyst and oxidant is crucial for controlling the selectivity between the alcohol and the aldehyde.

| Catalyst | Oxidant | Solvent | Temperature (°C) | Primary Product | Reference |

|---|---|---|---|---|---|

| Co(II)/Mn(II) salts | Air/O₂ | Methanol/Alkaline medium | ~150 | p-Hydroxybenzaldehyde | |

| CuCl₂/BQC | tert-Butyl hydroperoxide (t-BHP) | Water | Room Temp | Aromatic Ketones/Aldehydes | mdpi.com |

| MFM-170 (Cu-MOF) | tert-Butyl hydroperoxide (t-BHP) | Acetonitrile (B52724) | 65 | Ketones | semanticscholar.org |

Schiff Base Condensation Mechanisms

Schiff bases, or imines, are valuable intermediates and final products in many areas of chemistry. They are typically formed through the condensation of a primary amine with a carbonyl compound. For derivatives of this compound, this requires prior oxyfunctionalization of the benzylic methyl group to a formyl group, yielding a substituted salicylaldehyde (B1680747) derivative like 2-ethoxy-4-methyl-6-formylphenol.

The mechanism of Schiff base formation is a well-established, typically acid- or base-catalyzed, two-step process involving nucleophilic addition followed by dehydration. researchgate.netyoutube.com

Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This step is often catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbon atom. This addition results in the formation of a neutral carbinolamine or a zwitterionic intermediate. researchgate.net

Dehydration: The carbinolamine intermediate is unstable and eliminates a molecule of water to form the stable C=N double bond of the imine. This dehydration step is the rate-determining step and is effectively catalyzed by acid, which protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O). youtube.com

The reaction is reversible, and the equilibrium can be shifted towards the product by removing water from the reaction mixture, for instance, by azeotropic distillation. The electronic properties of the substituted salicylaldehyde and the amine influence the reaction rate. Electron-withdrawing groups on the aldehyde can increase the carbonyl carbon's electrophilicity, while the nucleophilicity of the amine is also a key factor. tandfonline.com

| Aldehyde Substrate | Amine Substrate | Solvent | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Ethoxysalicylaldehyde | p-Toluidine | Ethanol | None (stirring) | Room Temp, 1-2h | Not specified | rasayanjournal.co.in |

| Substituted Salicylaldehydes | α-Alanine | Not specified | NaOH | Not specified | High | iosrjournals.org |

| 3-Ethoxysalicylaldehyde | 2-(2-Aminophenyl)-1H-benzimidazole | Ethanol | None (reflux) | Reflux | Not specified | researchgate.net |

| Vanillin (B372448) | p-Anisidine | Water | None (stirring) | Room Temp, 30 min | 95 | atlantis-press.com |

Alkylation Reactions of Phenolic Hydroxyl Groups

The alkylation of the phenolic hydroxyl group (O-alkylation) is a fundamental method for modifying the properties of phenols and is most commonly achieved via the Williamson ether synthesis. researchgate.netwikipedia.org This reaction provides a direct route to synthesize ethers from this compound.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.netmasterorganicchemistry.com

Deprotonation: The first step involves the deprotonation of the weakly acidic phenolic hydroxyl group by a suitable base to form a more nucleophilic phenoxide ion. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). masterorganicchemistry.com The choice of base depends on the acidity of the phenol and the reaction conditions.

Nucleophilic Attack: The resulting phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon of a primary alkyl halide (e.g., methyl iodide, ethyl bromide) or another substrate with a good leaving group (e.g., a tosylate). masterorganicchemistry.comtaylorandfrancis.com The reaction proceeds via a backside attack, leading to the displacement of the leaving group and the formation of the ether linkage.

For the SN2 mechanism to be efficient, the alkylating agent should be a primary or methyl halide to minimize competing elimination reactions (E2), which are prevalent with secondary and tertiary halides. wikipedia.orgmasterorganicchemistry.com The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used as they solvate the cation of the base but not the nucleophilic phenoxide anion, thus enhancing its reactivity. pharmaxchange.info

| Phenol Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| General Phenols | Primary Alkyl Halide | K₂CO₃ / Cs₂CO₃ | Acetonitrile | Room Temp to Reflux | Good to Excellent | masterorganicchemistry.com |

| General Alcohols | Primary Alkyl Halide | NaH | THF | 0°C to Room Temp | Good to Excellent | masterorganicchemistry.com |

| Catechol | Diethyl sulfate | NaOH | Toluene/Water | 60-65°C to Reflux | High (for 2-ethoxyphenol) | tdcommons.org |

| Sterically Hindered Phenols | Alkyl Halide | Base | Dipolar Aprotic Solvent | Ambient | High | google.com |

Design and Synthesis of Novel this compound-Based Scaffolds

A molecular scaffold is a core structure upon which various functional groups can be appended to create a library of compounds with diverse properties, often for applications in drug discovery or materials science. nih.govnih.gov The this compound framework, with its multiple functionalization points, is an attractive starting point for the design of novel scaffolds.

The synthetic methodologies discussed previously can be employed sequentially to build molecular complexity.

Benzylic oxyfunctionalization (Section 2.3.1) introduces a primary alcohol or an aldehyde at the 4-methyl position. This new functional group can serve as a handle for further reactions such as esterification, etherification, or, in the case of the aldehyde, reductive amination and the formation of Schiff bases.

Schiff base condensation (Section 2.3.2) from the formyl derivative allows for the introduction of a wide variety of substituents via the primary amine, creating a diverse library of imine-containing molecules.

O-alkylation (Section 2.3.3) of the phenolic hydroxyl group can be used to modify solubility, lipophilicity, and hydrogen-bonding capabilities, or to introduce another reactive handle for further elaboration.

Structurally related compounds like guaiacol (B22219) and creosol have been utilized as scaffolds for the synthesis of bioactive molecules, including potent inhibitors of enzymes like myeloperoxidase, which is implicated in cardiovascular disease. atlantis-press.com By analogy, the this compound core can be strategically elaborated. For instance, a novel scaffold could be synthesized by first performing a Williamson ether synthesis to attach a linker to the phenolic oxygen, followed by benzylic oxidation to an aldehyde, and finally, a Schiff base condensation to introduce a second pharmacophore or functional moiety. This modular approach allows for the systematic exploration of chemical space around the core this compound structure.

Molecular Structure, Spectroscopic Characterization, and Advanced Analytical Techniques

Advanced Spectroscopic Characterization of 2-Ethoxy-4-methylphenol and Its Derivatives

Spectroscopic analysis is fundamental to understanding the chemical nature of this compound. Techniques such as vibrational, nuclear magnetic resonance, and electronic spectroscopy offer detailed insights into its molecular framework and the behavior of its electrons.

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. The gas-phase infrared (IR) spectrum of this compound has been documented, providing key information about its functional groups. nist.gov

For its derivatives, such as 2-Ethoxy-4[(2-trifluoromethyl-phenylimino)methyl]phenol (2E42TP), both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra have been recorded and analyzed. tandfonline.com In a study of 2E42TP, vibrational assignments were made based on the total energy distribution (TED), showing excellent agreement between experimental and computed spectra. tandfonline.com Similarly, the IR spectrum of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol features a broad absorption band for the O-H stretching frequency due to strong intramolecular hydrogen bonding (O-H···N). researchgate.net The C=N stretching frequency in this molecule is observed at a lower wavenumber, also a result of this hydrogen bonding. researchgate.net

Table 1: Selected Vibrational Frequencies (cm⁻¹) for this compound Derivatives

| Vibrational Mode | (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol researchgate.net | 2-Ethoxy-4[(2-trifluoromethyl-phenylimino)methyl]phenol tandfonline.com |

|---|---|---|

| O-H Stretch | 2000-3000 (broad) | - |

| C=N Stretch | 1618 | - |

| C-O Stretch | 1255 | - |

Note: Specific assignments for 2E42TP were determined by Total Energy Distribution (TED) analysis. tandfonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While detailed experimental NMR data for this compound is not extensively published, theoretical and experimental studies on its derivatives provide significant insight.

For the derivative 2-Ethoxy-4[(2-trifluoromethyl-phenylimino)methyl]phenol (2E42TP), ¹H and ¹³C NMR chemical shifts have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method. tandfonline.com These computational analyses are crucial for assigning specific signals to the protons and carbon atoms within the molecule's structure.

Table 2: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Ethoxy-4[(2-trifluoromethyl-phenylimino)methyl]phenol

| Atom | Calculated ¹H Chemical Shift (ppm) tandfonline.com | Atom | Calculated ¹³C Chemical Shift (ppm) tandfonline.com |

|---|---|---|---|

| H(1) | - | C(2) | - |

| H(3) | - | C(4) | - |

| ... | Specific data points from the study | ... | Specific data points from the study |

Note: The table is illustrative. Detailed chemical shift values are typically presented in comprehensive research articles. tandfonline.com

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. The electronic transitions for derivatives of this compound have been studied to understand their electronic properties. tandfonline.com

For 2-Ethoxy-4[(2-trifluoromethyl-phenylimino)methyl]phenol (2E42TP), the energy band gap was calculated using the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. tandfonline.com The electronic transitions were further investigated through UV-Vis analysis. tandfonline.com Similarly, the UV-Vis absorption spectra of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol were recorded in various solvents, indicating that the molecule exists in its enol form in these media. researchgate.netresearchgate.net

Table 3: Experimental UV-Vis Absorption Maxima (λmax) for this compound Derivatives

| Compound | Solvent | λmax (nm) |

|---|---|---|

| (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol | Various | Data reported in study researchgate.net |

| 2-Ethoxy-4[(2-trifluoromethyl-phenylimino)methyl]phenol | - | Data reported in study tandfonline.com |

Crystallographic Characterization of this compound Derivatives

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction has been employed to determine the molecular structures of several derivatives of this compound. These studies reveal the solid-state conformation and packing of the molecules.

For instance, the derivative 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol crystallizes in the monoclinic system. nih.gov The asymmetric unit of this compound contains two molecules that differ slightly in their geometry. nih.gov Another derivative, 2-Ethoxy-4-{[(2-nitrophenyl)hydrazono]methyl}phenol, also crystallizes in the monoclinic system, with its molecules linked into chains by intermolecular O-H···O hydrogen bonds. nih.gov The structure of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol has also been determined, confirming its enol form in the solid state. researchgate.netresearchgate.net

Table 4: Crystallographic Data for Selected this compound Derivatives

| Parameter | 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol nih.gov | 2-Ethoxy-4-{[(2-nitrophenyl)hydrazono]methyl}phenol nih.gov |

|---|---|---|

| Chemical Formula | C₁₆H₁₇NO₂ | C₁₅H₁₅N₃O₄ |

| Molar Mass | 255.31 | 301.30 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 29.5126 (11) | 14.586 (3) |

| b (Å) | 6.8703 (3) | 5.002 (1) |

| c (Å) | 28.2167 (13) | 19.894 (4) |

| β (°) | 102.986 (3) | 102.40 (3) |

| Volume (ų) | 5574.9 (4) | 1417.6 (5) |

| Z | 16 | 4 |

Conformational analysis of these derivatives reveals important details about their molecular shape. In 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol, the two independent molecules in the asymmetric unit exhibit dihedral angles of 19.93 (6)° and 16.87 (8)° between the 3-ethoxy-2-hydroxybenzaldehyde and toluidine moieties. nih.gov This indicates a twisted conformation for the molecules. The planarity of the constituent aromatic rings and the intramolecular hydrogen bonding, which forms an S(6) ring motif, are also key structural features. nih.gov

In the derivative 2-Ethoxy-4[(2-trifluoromethyl-phenylimino)methyl]phenol, computational studies have been used to analyze the molecular geometry and hyperconjugative interactions, providing further insight into its conformational stability. tandfonline.com

Methodologies for Spectroscopic Data Interpretation and Validation

The unequivocal identification and structural confirmation of this compound rely on a combination of spectroscopic techniques. The interpretation of the data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provides a detailed chemical fingerprint of the molecule. The validation of these data is achieved through cross-verification between the different spectroscopic methods and comparison with established principles of spectroscopy for similar chemical structures.

Infrared (IR) Spectroscopy Analysis

The IR spectrum of this compound is instrumental in identifying its key functional groups. The spectrum, typically obtained in the gas phase, reveals characteristic absorption bands corresponding to specific molecular vibrations.

A prominent feature in the IR spectrum is a broad absorption band in the region of 3300-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The broadening of this peak is a result of intermolecular hydrogen bonding. Another significant set of absorptions appears around 3030 cm⁻¹, characteristic of C-H stretching vibrations within the aromatic ring. Furthermore, a series of peaks in the 1450 to 1600 cm⁻¹ range can be attributed to the complex molecular motions of the aromatic ring itself. The presence of the ethoxy group is confirmed by C-O stretching vibrations, which are typically observed in the region of 1000-1300 cm⁻¹.

Interactive Data Table: Interpreted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3600 - 3300 | O-H Stretch (broad) | Phenolic Hydroxyl (-OH) |

| ~3030 | C-H Stretch | Aromatic Ring |

| ~2980 - 2850 | C-H Stretch | Alkyl (Ethoxy and Methyl) |

| ~1600 & ~1500 | C=C Stretch | Aromatic Ring |

| ~1255 | C-O Stretch | Aryl Ether |

| ~1113 | C-O Stretch | Alkyl Ether |

Note: The exact wavenumbers can vary slightly depending on the sample preparation and the phase in which the spectrum is measured.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

While experimentally confirmed NMR spectra for this compound are not widely published, a detailed interpretation can be reliably predicted based on the known chemical shifts and splitting patterns of analogous compounds, such as other substituted ethoxy phenols.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The aromatic protons will typically appear in the downfield region (around 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. The protons of the ethoxy group will present as a quartet (for the -OCH₂- protons) and a triplet (for the -CH₃ protons) due to spin-spin coupling with each other. The methyl group attached to the aromatic ring will appear as a singlet in the upfield region. The phenolic hydroxyl proton signal can be broad and its chemical shift is variable, often appearing between 4-7 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments. The carbon atoms of the aromatic ring will resonate in the downfield region (typically 110-160 ppm). The carbon atom attached to the hydroxyl group and the one attached to the ethoxy group will have distinct chemical shifts influenced by the electronegativity of the oxygen atoms. The carbons of the ethoxy and methyl groups will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.5 - 7.5 | 110 - 130 | Multiplet |

| Aromatic C-OH | - | 140 - 150 | Singlet |

| Aromatic C-OEt | - | 145 - 155 | Singlet |

| Aromatic C-CH₃ | - | 130 - 140 | Singlet |

| Phenolic OH | 4.0 - 7.0 | - | Singlet (broad) |

| Ethoxy -OCH₂- | ~4.0 | ~64 | Quartet |

| Ethoxy -CH₃ | ~1.4 | ~15 | Triplet |

| Ring -CH₃ | ~2.3 | ~20 | Singlet |

Note: These are predicted values based on analogous structures and may differ from experimental results.

Mass Spectrometry (MS) Analysis

Mass spectrometry of this compound, typically using electron ionization (EI), provides information about its molecular weight and fragmentation pattern, which aids in structural elucidation. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (152.19 g/mol ) nist.gov.

The fragmentation pattern is a key feature for confirming the structure. Common fragmentation pathways for phenols include the loss of a hydrogen atom, followed by the expulsion of carbon monoxide (CO) libretexts.orgdocbrown.info. For this compound, characteristic fragments would also arise from the cleavage of the ethoxy group. The base peak, which is the most intense peak in the spectrum, is often a result of a stable fragment. For this compound, a prominent peak at m/z 124 is frequently observed, corresponding to the loss of an ethyl radical (•CH₂CH₃) nih.gov. Another significant fragment can be seen at m/z 123, resulting from the subsequent loss of a hydrogen atom nih.gov.

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

| m/z | Ion | Description |

| 152 | [C₉H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 124 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 123 | [M - C₂H₅ - H]⁺ | Loss of an ethyl radical and a hydrogen atom |

| 95 | [C₆H₇O]⁺ | Further fragmentation of the aromatic ring |

Validation of Spectroscopic Data

The validation of the structure of this compound is a process of ensuring that all the spectroscopic data are consistent with the proposed chemical structure and with each other.

Consistency Across Techniques : The molecular formula derived from the molecular ion peak in the mass spectrum (C₉H₁₂O₂) must be consistent with the number and types of protons and carbons observed in the ¹H and ¹³C NMR spectra. The functional groups identified by IR spectroscopy (e.g., -OH, aromatic C-H, C-O) must correspond to the chemical environments indicated by the NMR chemical shifts.

Comparison with Databases and Literature : The obtained spectra are compared with data from established chemical databases such as the NIST WebBook nist.gov. While experimental NMR data for this specific compound is scarce, comparison with the spectra of structurally similar compounds provides strong supporting evidence.

Fragmentation Pattern Analysis : The fragmentation pattern observed in the mass spectrum is carefully analyzed to ensure it aligns with the known fragmentation rules for aromatic ethers and phenols. The formation of key fragments, such as the loss of the ethyl group, provides strong confirmation of the ethoxy substituent at a specific position.

Purity Assessment : Spectroscopic methods, particularly NMR and chromatography coupled with MS (GC-MS or LC-MS), can also be used to assess the purity of the sample. The presence of unexpected peaks in the NMR spectrum or additional peaks in the chromatogram could indicate the presence of impurities, which would need to be identified and quantified.

Through this multi-faceted approach of data acquisition, interpretation, and validation, a high degree of confidence in the structural assignment of this compound can be achieved.

Computational Chemistry and Theoretical Investigations of 2 Ethoxy 4 Methylphenol Molecular Systems

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations are fundamental tools for investigating the properties of molecular systems at the atomic level. Among the most powerful and widely used methods is Density Functional Theory (DFT), which calculates the electronic structure of a molecule based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it ideal for studying phenolic compounds. Theoretical investigations into derivatives of 2-Ethoxy-4-methylphenol frequently utilize DFT to predict a wide range of properties, from vibrational frequencies to electronic transitions tandfonline.comtandfonline.comymerdigital.com.

Basis Set Selection and Optimization Strategies (e.g., B3LYP/6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic molecules like this compound and its derivatives, the B3LYP functional is a popular choice. B3LYP is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering robust and reliable results for a wide array of chemical systems tandfonline.comymerdigital.com.

This functional is typically paired with a Pople-style basis set, such as 6-311++G(d,p). This notation indicates:

6-311G : A triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing electron distribution.

++ : Diffuse functions are added for both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs or anions, where electron density is more spread out.

(d,p) : Polarization functions are added to heavy atoms (d-type orbitals) and hydrogen atoms (p-type orbitals). These functions allow for the description of non-spherical electron density distributions, which is essential for modeling chemical bonds accurately.

This combination, B3LYP/6-311++G(d,p), is consistently used in the computational analysis of similar ethoxy-phenol structures, establishing it as a reliable standard for optimizing molecular geometry and calculating various electronic properties tandfonline.comtandfonline.comymerdigital.comresearchgate.net.

Optimized Molecular Geometry and Energetic Properties

A fundamental step in computational chemistry is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. This equilibrium geometry corresponds to the most stable structure of the molecule in the gas phase. The optimization process calculates forces on each atom and adjusts their positions until a minimum on the potential energy surface is located.

While specific optimized parameters for this compound are not detailed in the surveyed literature, studies on its derivatives provide representative data. For instance, the analysis of 2-Ethoxy-4[(2-trifluromethyl-phenylimino)methyl]phenol provides insight into the expected bond lengths and angles of the core phenolic structure tandfonline.com. The calculations typically show good agreement with experimental data obtained from methods like X-ray diffraction tandfonline.com. Energetic properties, such as the total energy of the molecule at its optimized state, are also key outputs of these calculations.

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Derivative, 2-Ethoxy-4[(2-trifluromethyl-phenylimino)methyl]phenol, Calculated at the B3LYP/6-311++G(d,p) Level. (Note: This data is for a derivative and serves to illustrate the type of information obtained from geometry optimization.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (Phenolic) | 1.355 Å |

| Bond Length | O-H (Phenolic) | 0.968 Å |

| Bond Length | C-O (Ethoxy) | 1.370 Å |

| Bond Angle | C-C-C (Aromatic) | ~120° |

| Bond Angle | C-O-H (Phenolic) | ~109° |

| Bond Angle | C-O-C (Ethoxy) | ~118° |

This table is interactive. You can sort and filter the data.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical reactivity, stability, and spectroscopic properties. Computational methods provide powerful tools to analyze this structure, including the distribution of electrons in molecular orbitals and the electrostatic potential that the molecule generates.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Properties and Energy Band Gap

The Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO : This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE) . This energy gap is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive tandfonline.com. This gap is fundamental in predicting the electronic absorption properties of the molecule tandfonline.comymerdigital.com.

For derivatives of this compound, the HOMO is typically localized over the electron-rich phenol (B47542) ring, while the LUMO distribution can extend to substituent groups tandfonline.com.

Table 2: Representative Frontier Orbital Properties for a Derivative, 2-Ethoxy-4[(2-trifluromethyl-phenylimino)methyl]phenol. (Note: This data is for a derivative and illustrates typical FMO values.)

| Property | Value (eV) |

| HOMO Energy | -6.21 |

| LUMO Energy | -2.05 |

| Energy Gap (ΔE) | 4.16 |

This table is interactive. You can sort and filter the data.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with the familiar Lewis structure concept. This analysis provides a quantitative picture of charge distribution and intramolecular interactions that contribute to molecular stability tandfonline.comresearchgate.net.

A key aspect of NBO analysis is the examination of donor-acceptor interactions. It calculates the stabilization energy, E(2), associated with the delocalization of electron density from a filled "donor" NBO (like a bond or a lone pair) to an empty "acceptor" NBO (typically an anti-bonding orbital). A higher E(2) value indicates a stronger interaction, signifying greater charge delocalization and increased molecular stability tandfonline.comymerdigital.com. In phenolic systems, significant delocalization is often observed from the oxygen lone pairs to the anti-bonding orbitals of the aromatic ring researchgate.net.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards other chemical species. The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values tandfonline.comymerdigital.com.

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen.

Blue Regions : Indicate positive electrostatic potential, deficient in electron density. These areas are prone to nucleophilic attack and are typically found around acidic hydrogen atoms, such as the phenolic proton.

Green Regions : Represent areas of neutral or near-zero potential.

For a molecule like this compound, the MEP surface would be expected to show a significant negative potential (red) around the phenolic and ethoxy oxygen atoms. A strong positive potential (blue) would be localized on the hydrogen atom of the hydroxyl group, highlighting its acidic nature. The aromatic ring and alkyl groups would exhibit regions of near-neutral potential tandfonline.com. This analysis provides a clear and intuitive map of the molecule's reactive sites ymerdigital.com.

Electronic Transition Studies via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. nih.gov It provides valuable insights into electronic transitions, which are fundamental to understanding a molecule's response to light, as observed in UV-Visible spectroscopy. scirp.org For derivatives of 2-ethoxyphenol (B1204887), TD-DFT calculations, often performed with functionals like B3LYP, are employed to predict the electronic absorption spectra and analyze the nature of the underlying electronic transitions. researchgate.net

The analysis typically involves the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The transition from the ground state to the first excited state is often dominated by an electronic excitation from the HOMO to the LUMO. researchgate.net The energy difference between these orbitals (the HOMO-LUMO gap) is a key parameter that influences the electronic properties and reactivity of the molecule.

In studies of related ethoxyphenol Schiff base compounds, TD-DFT calculations have been used to assign specific electronic transitions in their UV-Vis spectra. These calculations provide excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands. For instance, in various solvents, TD-DFT can elucidate how the solvent environment affects the electronic transitions. By correlating computed wavelengths with experimental data, researchers can confirm the molecular structures and understand the charge transfer characteristics within the molecule. researchgate.net

Non-Linear Optical (NLO) Properties and Prediction

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational chemistry, particularly DFT, serves as a crucial tool for predicting the NLO response of molecules, guiding the synthesis of new materials with enhanced properties. rsc.orgrsc.org The key parameters that quantify the NLO behavior of a molecule are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

Quantum chemical calculations have been performed on several Schiff base derivatives of 2-ethoxyphenol to evaluate their NLO properties. researchgate.net These studies compute the static dipole moment, polarizability, and, most importantly, the first hyperpolarizability (also referred to as the β parameter). A large β value is indicative of a strong second-order NLO response. The calculations often reveal that molecules with significant intramolecular charge transfer, typically arising from electron-donating and electron-accepting groups connected by a π-conjugated system, exhibit larger hyperpolarizability values. researchgate.net For comparison, the calculated β values are often benchmarked against that of a standard NLO material like urea.

| Property | Description | Typical Calculation Method |

|---|---|---|

| Dipole Moment (μ) | A measure of the separation of positive and negative electrical charges within a molecule (molecular polarity). | DFT (e.g., B3LYP, M06-2X) |

| Linear Polarizability (α) | The measure of the tendency of the molecular electron cloud to be distorted by an external electric field. | DFT (e.g., B3LYP, M06-2X) |

| First-Order Hyperpolarizability (β) | A tensor quantity that measures the second-order NLO response of a molecule to an applied electric field. It is responsible for effects like second-harmonic generation. | DFT (e.g., B3LYP, CAM-B3LYP, ωB97XD) |

This table describes the key NLO properties calculated for molecules like this compound derivatives. The actual values are highly dependent on the specific molecular structure and the computational level of theory used.

Thermodynamic Property Calculations

Density Functional Theory (DFT) is widely used to calculate the thermodynamic properties of molecules from first principles. arxiv.orgresearchgate.net These calculations are based on the vibrational frequencies obtained from a stationary point on the potential energy surface. From the vibrational analysis, key thermodynamic functions such as heat capacity (Cv), entropy (S), and enthalpy (H) can be determined at different temperatures using statistical thermodynamics. scirp.org

For phenol derivatives, these calculations provide a detailed understanding of their stability and reactivity. The standard enthalpy of formation (ΔfH°) and the standard Gibbs free energy of formation (ΔfG°) can be computed, often through the use of isodesmic reactions to ensure accuracy. researchgate.net These values are critical for predicting the spontaneity of reactions involving the compound. The relationship between thermodynamic properties and molecular structure, such as the number and position of substituents, can be systematically investigated. For instance, studies on polychlorinated diphenyl sulfides have shown that thermodynamic parameters vary significantly with the pattern of substitution. researchgate.net

| Thermodynamic Property | Description | Basis of Calculation |

|---|---|---|

| Heat Capacity (Cv) | The amount of heat required to raise the temperature of the molecule by one degree Kelvin at a constant volume. | Statistical thermodynamics based on calculated vibrational, rotational, and translational contributions. |

| Entropy (S) | A measure of the molecular disorder or the number of microscopic states available to the system at a given temperature. | Statistical thermodynamics based on calculated vibrational, rotational, and translational contributions. |

| Enthalpy (H) | A measure of the total energy of the molecule, including internal energy and the product of pressure and volume. | Calculated from the sum of total electronic energy, zero-point vibrational energy, and thermal vibrational, rotational, and translational energies. |

This table outlines the principal thermodynamic properties that can be computed for this compound using DFT. The values depend on temperature and the chosen level of theory.

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) is a computational simulation technique used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level. While specific MD studies on this compound are not prevalent, the methodology is well-established for studying phenolic compounds and resins. nih.govresearchgate.net

An MD simulation of this compound would typically involve several steps. First, a force field, which defines the potential energy of the system as a function of its atomic coordinates, is selected. The molecule is then placed in a simulation box, often solvated with water molecules to mimic an aqueous environment. The system is then subjected to energy minimization to remove unfavorable contacts. Finally, the simulation is run for a specific duration (from nanoseconds to microseconds) under a chosen statistical ensemble (e.g., NVT, where the number of particles, volume, and temperature are constant).

These simulations can reveal crucial information about the conformational flexibility of the ethoxy and hydroxyl groups, the formation and dynamics of intra- and intermolecular hydrogen bonds, and the molecule's interaction with its environment. Such studies are invaluable for understanding how the molecule behaves in different phases and its potential role in more complex systems. rsc.org

Potential Energy Surface (PES) Scans for Conformational Dynamics

A Potential Energy Surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry. nih.gov A PES scan is a computational procedure where one or more geometric parameters, such as a bond length, bond angle, or dihedral angle, are systematically varied, and the energy is calculated at each step. This allows for the exploration of a molecule's conformational landscape, the identification of stable isomers (local minima), and the determination of energy barriers for their interconversion (saddle points or transition states). q-chem.com

For this compound, PES scans are particularly useful for understanding the conformational dynamics associated with the rotation of its flexible substituent groups. Key investigations would include:

Ethoxy Group Rotation: Scanning the dihedral angle along the C(ring)–O–CH₂–CH₃ bonds to determine the rotational barrier and the preferred orientation of the ethyl group relative to the phenol ring.

Hydroxyl Group Rotation: Scanning the dihedral angle of the C(ring)–C(ring)–O–H bond to identify the most stable orientation of the phenolic proton, which is crucial for its hydrogen-bonding characteristics.

These scans can be performed as "rigid" scans, where only the scanned coordinate is changed, or more commonly as "relaxed" scans, where all other geometric parameters are optimized at each step. q-chem.comreadthedocs.io The resulting energy profile provides quantitative data on conformational preferences and the energy required to move between different conformations, which directly influences the molecule's physical and chemical properties.

Molecular Interactions and Structure Activity Relationships Sar of 2 Ethoxy 4 Methylphenol Analogues

Intramolecular Interactions (e.g., Hydrogen Bonding)

The molecular structure of 2-ethoxy-4-methylphenol and its analogues, which are ortho-substituted phenols, allows for specific intramolecular interactions that significantly influence their conformation and properties. A primary intramolecular interaction observed in this class of compounds is hydrogen bonding. In analogues such as (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol, a notable intramolecular hydrogen bond occurs between the phenolic hydrogen atom and the nitrogen atom of the imine group. researchgate.net This interaction leads to the formation of a stable six-membered ring, a common feature in ortho-substituted phenols that enhances molecular stability. researchgate.net

Theoretical and spectroscopic investigations on related ortho-substituted phenols, like 2-methoxyphenol, confirm the presence of an intramolecular -OH···OCH3 hydrogen bond. researchgate.net While this bond is a defining characteristic, its strength can be influenced by the surrounding environment. For instance, in the presence of strong hydrogen bond acceptors like dimethyl sulfoxide (B87167) (DMSO), the intramolecular bond in many o-methoxy phenols is not broken but instead forms a bifurcated intra/intermolecular hydrogen bond. canada.ca In contrast, studies on 2-halophenols suggest that the presence and strength of intramolecular hydrogen bonding can be weak and depend on the specific halogen substituent. rsc.org For this compound analogues, the ethoxy group at the ortho position to the hydroxyl group is crucial for establishing these intramolecular hydrogen bonds, which lock the molecule into a preferred planar conformation.

Intermolecular Interactions and Supramolecular Assembly

Beyond the forces within a single molecule, intermolecular interactions dictate how molecules of this compound analogues organize into larger, ordered structures known as supramolecular assemblies. These non-covalent interactions, though weaker than covalent bonds, are fundamental to the crystal structure and material properties of the compounds. mdpi.com

Computational Molecular Docking Studies with Biological Targets

Molecular docking is a computational method used extensively in drug discovery to predict how a small molecule (ligand), such as a this compound analogue, binds to the active site of a macromolecular target, typically a protein or enzyme. nih.govmdpi.com This technique helps identify potential drug candidates by simulating the ligand-receptor interactions and estimating the binding affinity. nih.govnih.gov

For analogues of this compound, docking studies have been employed to investigate their potential as inhibitors of various biological targets. For example, a derivative, (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol, was studied for its inhibitory activity against the anti-bacterial protein topoisomerase DNA gyrase (PDB ID: 2XCT). researchgate.net Similarly, other Schiff base derivatives have been docked with targets like the hyaluronidase (B3051955) enzyme (PDB ID: 1FCQ) and the main protease (Mpro) of SARS-CoV-2 to evaluate their binding affinity and interaction modes. researchgate.net These studies provide critical insights into the molecular basis of the observed biological activity, revealing key hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. mdpi.comresearchgate.net

Table 1: Summary of Molecular Docking Studies for this compound Analogues

| Analogue | Biological Target | PDB ID | Key Interactions Noted |

| (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol | Topoisomerase DNA Gyrase | 2XCT | Hydrogen bonding, Hydrophobic interactions |

| 2-ethoxy-4-[(2-trifluromethyl-phenylimino)methyl]phenol | Hyaluronidase | 1FCQ | Ligand-protein interactions |

| N'-(2-hydroxy-3-ethoxybenzylidene)acetohydrazide (LAT1) | SARS-CoV-2/Mpro | Not specified | High number of hydrogen bonds |

Ligand-Enzyme Binding Mechanisms (e.g., Topoisomerase DNA Gyrase)

DNA topoisomerases are essential enzymes that regulate the topology of DNA within cells, making them crucial targets for antibacterial agents. nih.gov Type II topoisomerases, such as DNA gyrase, function by creating transient double-stranded breaks in DNA to allow another DNA segment to pass through, a process that resolves topological problems like supercoiling and knotting. nih.govucsf.edu

Molecular docking studies on a derivative of this compound have elucidated its binding mechanism with the bacterial enzyme Topoisomerase DNA Gyrase (PDB ID: 2XCT). researchgate.net The computational analysis revealed that the compound fits into the enzyme's binding pocket, where it forms specific interactions with key amino acid residues. The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. researchgate.net This binding is hypothesized to inhibit the enzyme's normal function, such as its ability to cleave and reseal DNA, thereby disrupting essential cellular processes in bacteria and leading to an antibacterial effect. researchgate.netnih.gov The specific orientation and interactions of the ligand within the active site are critical for its inhibitory activity, and these details, provided by docking simulations, are invaluable for designing more potent inhibitors. researchgate.net

Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that aims to correlate the chemical structure of a compound with its biological activity. drugdesign.org By systematically modifying a molecule's structure and observing the resulting changes in efficacy, researchers can identify the chemical features (pharmacophores) responsible for its biological effects. kcl.ac.ukresearchgate.net This knowledge guides the rational design of new analogues with improved potency, selectivity, or other desirable properties. drugdesign.org

For the this compound scaffold, SAR studies involve synthesizing a series of analogues with variations in the types and positions of substituent groups. kcl.ac.uk The biological activity of these new compounds is then tested, and the results are analyzed to build a comprehensive SAR model. This model can reveal, for example, that a particular functional group is essential for hydrogen bonding with the target receptor, or that increasing the size of a substituent in a specific position enhances activity by improving hydrophobic interactions. drugdesign.orgkcl.ac.uk

Influence of Substituent Effects on Biological Activity

The biological activity of this compound analogues is highly dependent on the nature and position of their chemical substituents. The process of modifying these groups allows for the fine-tuning of a compound's interaction with its biological target. kcl.ac.uk

SAR studies on various classes of compounds have demonstrated clear patterns regarding substituent effects. For instance, the presence of methoxy (B1213986) groups has been found to contribute to the antimetastatic effects in certain compounds. bohrium.com Similarly, the addition of specific groups can drastically alter activity; in a series of linezolid (B1675486) analogues, compounds with a bromomethyl thiazole (B1198619) group retained some activity, while those with tetrazole or nitro-imidazole groups were inactive. kcl.ac.uk The size of the substituents can also play a more significant role than lipophilicity in some cases, where gradually increasing the size leads to a progressive reduction in activity. kcl.ac.uk For the this compound core, modifying the substituents on the phenyl ring or on other parts of the molecule can influence its electronic properties, steric profile, and hydrogen-bonding capacity, all of which are critical determinants of its binding affinity and biological efficacy.

Correlation of Molecular Descriptors with Biological Efficacy

To move beyond qualitative observations in SAR, quantitative structure-activity relationship (QSAR) studies are employed. These studies use molecular descriptors—numerical values that characterize properties of a molecule like its size, shape, lipophilicity (e.g., clogP), and electronic characteristics—to build mathematical models that predict biological activity. kcl.ac.uk

For example, in a study of linezolid analogues, the calculated partition coefficient (clogP), a measure of lipophilicity, was correlated with antimicrobial activity. kcl.ac.uk It was observed that while lipophilicity was a factor, the size of the substituents played a more critical role in determining the minimum inhibitory concentration (MIC) values. kcl.ac.uk Similarly, computational studies on oxyresveratrol (B150227) analogues used quantum mechanical methods to calculate binding energies, which were then correlated with experimentally determined inhibitory activities (IC50 values) against the COX-2 enzyme. nih.gov Such correlations provide a quantitative framework for understanding SAR, allowing for the computational screening and prioritization of new analogues for synthesis and testing, thereby streamlining the drug discovery process.

Biological Activities and Mechanistic Pathways of 2 Ethoxy 4 Methylphenol Derivatives

Antioxidant Activity Mechanisms

The antioxidant properties of phenolic compounds, including derivatives of 2-Ethoxy-4-methylphenol, are primarily attributed to their ability to scavenge free radicals. This mechanism typically involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a radical, thereby neutralizing it and terminating the radical chain reaction. The presence of electron-donating groups on the benzene (B151609) ring, such as ethoxy (-OCH2CH3) and methoxy (B1213986) (-OCH3) groups, can enhance antioxidant activity. researchgate.net These groups help to stabilize the resulting phenoxyl radical through resonance, making the parent molecule a more effective radical scavenger.

The antioxidant capacity of phenolic derivatives is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. researchgate.netnih.gov For instance, a Schiff base derivative, 2-methoxy-4-((4-methoxyphenylimino) methyl) phenol (B47542), demonstrated potent antioxidant activity with an EC50 value of 10.46 ppm in a DPPH assay. atlantis-press.com Theoretical studies using density functional theory (DFT) have been employed to understand the structure-activity relationship, indicating that the ease of donating the hydrogen atom from the hydroxyl group is a key determinant of antioxidant efficacy. researchgate.netnih.gov

Antimicrobial Activity Mechanisms

Phenolic compounds and their derivatives are known to possess broad-spectrum antimicrobial properties. The primary mechanism of action is often attributed to the disruption of microbial cell membranes. nih.gov These compounds can intercalate into the lipid bilayer of the cell membrane, altering its fluidity and increasing its permeability. This leads to the leakage of essential intracellular components, such as ions and ATP, and ultimately results in cell death. nih.gov Other proposed mechanisms include the inhibition of nucleic acid synthesis and the interference with cellular energy metabolism. nih.gov

Derivatives of closely related phenolic structures have demonstrated notable antibacterial activity against a range of pathogens. The specific substitutions on the phenyl ring significantly influence the level of inhibitory effect.

Acylthiourea Derivatives : New 2-((4-ethylphenoxy)methyl)benzoylthiourea derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. The presence of electron-donating substituents, such as methyl and ethyl groups, was found to enhance the inhibitory effect against Gram-positive strains. researchgate.net

Schiff Base Derivatives : A Schiff base derived from this compound, specifically 2-ethoxy-4[(2-trifluromethyl-phenylimino)methyl]phenol, has been investigated for its potential to inhibit bacterial enzymes. Molecular docking studies revealed that this compound exhibits inhibitory activity against topoisomerase DNA gyrase, an essential enzyme for bacterial DNA replication. researchgate.net

General Phenolic Derivatives : The antimicrobial activity of various naturally occurring phenols and their derivatives has been evaluated against both planktonic and biofilm-forming bacteria, including Staphylococcus epidermidis and Pseudomonas aeruginosa. nih.govresearchgate.net

Table 1: Antibacterial Activity of Selected Phenolic Derivatives

| Compound Class | Derivative Example | Target Organisms | Observed Effect |

|---|---|---|---|

| Acylthioureas | 2-((4-ethylphenoxy)methyl)benzoylthiourea | Gram-positive & Gram-negative bacteria | Active at low concentrations researchgate.net |

| Schiff Bases | 2-ethoxy-4[(2-trifluromethyl-phenylimino)methyl]phenol | Bacteria | Potential inhibition of topoisomerase DNA gyrase researchgate.net |

| Natural Phenols | Eugenol, Thymol, Carvacrol derivatives | Staphylococcus epidermidis, Pseudomonas aeruginosa | Inhibition of planktonic and biofilm cells nih.gov |

The antifungal properties of phenolic derivatives are also well-documented, with efficacy demonstrated against various fungal strains.